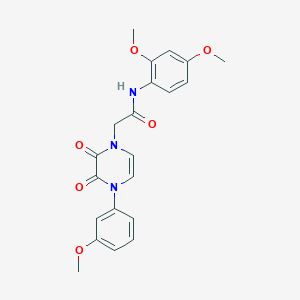

![molecular formula C22H19ClF3N3O3S B2583915 1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine CAS No. 344277-92-5](/img/structure/B2583915.png)

1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

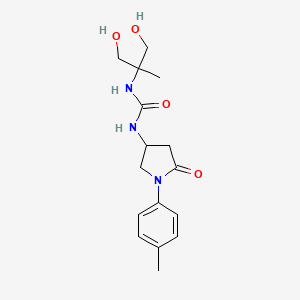

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The trifluoromethyl group is considered to contribute to the unique physicochemical properties of the compound .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyridine moiety .

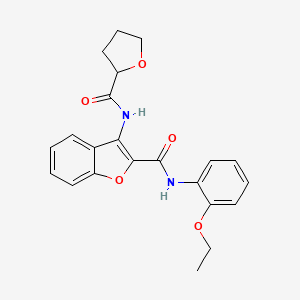

Scientific Research Applications

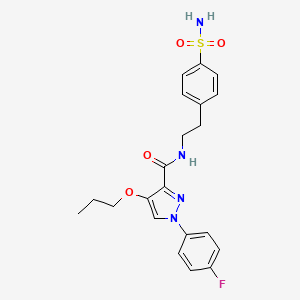

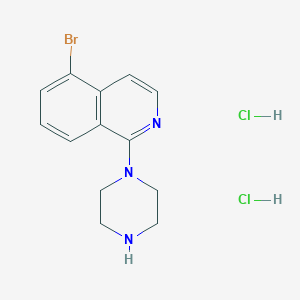

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives have demonstrated a broad range of applications in medicinal chemistry, particularly in the treatment of central nervous system (CNS) disorders such as depression, psychosis, and anxiety. The versatility of the N-phenylpiperazine scaffold has been recognized for its potential in yielding new classes of hits and prototypes for many therapeutic fields beyond the CNS disorders, through appropriate substitution of the molecular skeleton. The use of N-phenylpiperazine derivatives in clinical trials underscores their "druglikeness" and potential for pharmacokinetic and pharmacodynamic improvements across various therapeutic areas (Maia, Tesch, & Fraga, 2012).

Novel Synthesis and Pharmaceutical Impurities

Research has also focused on the novel synthesis methods of compounds related to phenylpiperazine derivatives and the identification of pharmaceutical impurities in proton pump inhibitors. These studies provide insights into the development and optimization of synthesis processes for related compounds, potentially enhancing yield and simplifying the synthesis process. Moreover, understanding pharmaceutical impurities is crucial for quality control and ensuring the safety and efficacy of related drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Degradation and Toxicity of Related Compounds

The environmental impact and degradation pathways of polyfluoroalkyl chemicals, which share some structural similarities with the trifluoromethyl group present in the compound of interest, have been a significant area of research. These studies are vital for understanding the environmental fate, biodegradability, and potential toxic effects of related compounds on ecosystems and human health. Research in this area aims to identify sustainable and less harmful alternatives to these persistent and bioaccumulative compounds (Liu & Avendaño, 2013).

Future Directions

It is expected that many novel applications of TFMP derivatives, including “1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine”, will be discovered in the future . This is due to the unique properties of the trifluoromethyl group and the pyridine moiety, which make these compounds valuable in various fields, including agrochemical and pharmaceutical industries .

properties

IUPAC Name |

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClF3N3O3S/c23-20-14-16(22(24,25)26)15-27-21(20)32-18-6-8-19(9-7-18)33(30,31)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,14-15H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPHPTHLOCVTKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2583832.png)

![Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2583835.png)

![4-[(2-Methylimidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2583836.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2583846.png)

![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)